N-(4-acetamidophenyl)-2,2-diphenylcyclopropane-1-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-2,2-diphenylcyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields such as pharmaceuticals, chemistry, and materials science. This compound is characterized by its unique cyclopropane ring structure, which is substituted with phenyl groups and an acetamidophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2,2-diphenylcyclopropane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-acetamidophenyl with diphenylcyclopropane-1-carboxylic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as mechanochemical hydrogenation and acetylation have been explored to improve the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2,2-diphenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acetic anhydride, and various solvents such as ethyl acetate and petroleum ether .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(4-acetamidophenyl)-2,2-diphenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: It may be explored for its analgesic, anti-inflammatory, and antipyretic properties.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The exact mechanism of action of N-(4-acetamidophenyl)-2,2-diphenylcyclopropane-1-carboxamide is not fully understood. it is believed to exert its effects through the inhibition of cyclooxygenase (COX) pathways, similar to other compounds with analgesic properties . Additionally, it may interact with cannabinoid receptors and serotonergic pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Acetaminophen: Known for its analgesic and antipyretic properties.
Phenacetin: An analgesic and antipyretic compound similar to acetaminophen.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.
Uniqueness
N-(4-acetamidophenyl)-2,2-diphenylcyclopropane-1-carboxamide is unique due to its cyclopropane ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17(27)25-20-12-14-21(15-13-20)26-23(28)22-16-24(22,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJYUVIDWQBARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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